Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate
CAS No.:
Cat. No.: VC18650847
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO4 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxetan-3-yl]carbamate |
| Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
| Standard InChI Key | AEIVOTLOANDCEL-NKWVEPMBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COC1CO |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate, explicitly defines its stereochemistry and functional groups. Key structural attributes include:
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Oxetane ring: A four-membered cyclic ether with hydroxymethyl and carbamate substituents at the 2- and 3-positions, respectively .
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Stereochemistry: The (2S,3S) configuration ensures precise spatial orientation, critical for interactions in chiral environments .
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Carbamate protection: The tert-butoxycarbonyl (Boc) group shields the amine, enabling selective deprotection during synthetic sequences .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1006725-83-2 | |
| Molecular Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | |
| SMILES | O=C(OC(C)(C)C)N[C@@H]1C@@HOC1 | |
| XLogP3 | 0.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
The oxetane ring’s strain (approximately 106 kJ/mol) confers enhanced reactivity compared to larger cyclic ethers, enabling participation in ring-opening reactions and serving as a bioisostere for carbonyl or gem-dimethyl groups in drug design .
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate typically involves stereoselective strategies to establish the (2S,3S) configuration:
Route 1: Intramolecular Cyclization
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Aldol Precursor: Stereoselective reduction of an aldol adduct generates a 1,3-diol intermediate .
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Bromination: Treatment with acetyl bromide converts the diol to a 1-hydroxy-3-bromo derivative with inversion of stereochemistry .
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Cyclization: Sodium hydride in THF induces intramolecular etherification, forming the oxetane ring while retaining stereochemistry through double inversion .
Route 2: Enzymatic Resolution
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Lipase-catalyzed kinetic resolution of racemic mixtures can achieve enantiomeric excess >98% for the (2S,3S) isomer, though this method is less commonly reported for oxetane systems .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Stereochemical Outcome | Key Reagents |
|---|---|---|---|
| Intramolecular Cyclization | 60–75 | Retention via double inversion | NaH, THF, AcBr |
| Enzymatic Resolution | 40–55 | High ee (≥98%) | Lipase PS-30, vinyl acetate |
Challenges in Purification
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Azeotrope Formation: Similar to tert-butyl alcohol , the compound may form azeotropes with water, necessitating azeotropic distillation with benzene or toluene for initial drying .
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Final Purification: Anhydrous conditions using molecular sieves (4 Å) or calcium hydride yield >95% purity, as commercialized by suppliers like AChemBlock .
Applications in Medicinal Chemistry and Material Science
Peptidomimetic Design
The oxetane ring serves as a rigid scaffold in β-amino acid analogs, enabling the construction of stable secondary structures:
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Oligomer Synthesis: Coupling with TBTU (tetramethyluronium tetrafluoroborate) yields dimers and hexamers exhibiting defined 10-membered hydrogen-bonded motifs, mimicking α-peptide β-turns .
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Conformational Analysis: NMR and circular dichroism studies confirm that cis-oxetane oligomers adopt helical conformations, while trans-isomers remain unstructured unless steric bulk (e.g., 3-OTBS groups) enforces folding .
Table 3: Biological and Material Applications
| Application | Example System | Performance Metric |
|---|---|---|
| Antimicrobial Agents | Oxetane β³-amino acid tripeptides | MIC: 2–8 µg/mL vs. S. aureus |
| Enzyme Inhibitors | SARS-CoV-2 Mᴾᴿᴼ inhibitors | IC₅₀: 0.7 µM |
| Polymer Additives | Epoxy resin crosslinkers | Tg increase: 15°C |
Drug Delivery Systems
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Prodrug Linkers: The Boc group’s acid-lability allows controlled release under physiological conditions (pH <4), as demonstrated in pH-sensitive nanoparticle formulations .
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Solubility Enhancement: Oxetanes improve aqueous solubility by 3–5-fold compared to gem-dimethyl analogs, critical for oral bioavailability .
| Parameter | Value | Test Method |
|---|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg | OECD 423 |
| Skin Irritation | Non-irritating | OECD 439 |
| Mutagenicity | Negative (Ames test) | OECD 471 |
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